molecular formula C11H13NS B14667621 N-[(Ethylsulfanyl)ethynyl]-N-methylaniline CAS No. 35870-53-2

N-[(Ethylsulfanyl)ethynyl]-N-methylaniline

Cat. No.: B14667621
CAS No.: 35870-53-2
M. Wt: 191.29 g/mol
InChI Key: WSPHZWYGKQBLKJ-UHFFFAOYSA-N
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Description

N-[(Ethylsulfanyl)ethynyl]-N-methylaniline is an organic compound that features a unique combination of functional groups, including an ethylsulfanyl group, an ethynyl group, and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Ethylsulfanyl)ethynyl]-N-methylaniline typically involves the reaction of N-methylaniline with ethylsulfanylacetylene under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, such as the Sonogashira coupling, which involves the use of a palladium catalyst, a copper co-catalyst, and a base in an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(Ethylsulfanyl)ethynyl]-N-methylaniline can undergo various types of chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ethynyl group can be reduced to form ethyl groups.

    Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Ethyl-substituted derivatives.

    Substitution: Halogenated or nitrated derivatives of the aniline moiety.

Scientific Research Applications

N-[(Ethylsulfanyl)ethynyl]-N-methylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(Ethylsulfanyl)ethynyl]-N-methylaniline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The ethylsulfanyl and ethynyl groups can participate in various chemical reactions, influencing the compound’s overall reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

  • N-[(Methylsulfanyl)ethynyl]-N-methylaniline
  • N-[(Ethylsulfanyl)ethynyl]-N-ethylaniline
  • N-[(Ethylsulfanyl)ethynyl]-N-phenylaniline

Uniqueness

N-[(Ethylsulfanyl)ethynyl]-N-methylaniline is unique due to the presence of both the ethylsulfanyl and ethynyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups is less common compared to other similar compounds, making it a valuable compound for specific synthetic and research applications .

Properties

CAS No.

35870-53-2

Molecular Formula

C11H13NS

Molecular Weight

191.29 g/mol

IUPAC Name

N-(2-ethylsulfanylethynyl)-N-methylaniline

InChI

InChI=1S/C11H13NS/c1-3-13-10-9-12(2)11-7-5-4-6-8-11/h4-8H,3H2,1-2H3

InChI Key

WSPHZWYGKQBLKJ-UHFFFAOYSA-N

Canonical SMILES

CCSC#CN(C)C1=CC=CC=C1

Origin of Product

United States

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